![molecular formula C14H21NO B12612023 Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- CAS No. 651312-62-8](/img/structure/B12612023.png)
Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through a series of reactions, including hydrogenation and cyclization.
Introduction of the Methylamino Group: The cyclohexyl intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Phenol Substitution: Finally, the phenol group is introduced through a substitution reaction, often using a phenol derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfonyl, and halogenated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenol, 4-[2-(methylamino)ethyl]-, Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, and N-Methyl-2-aminophenol.
Uniqueness: The presence of the cyclohexyl group and the specific positioning of the methylamino group confer unique chemical and biological properties to the compound, distinguishing it from other phenolic derivatives.
Eigenschaften
CAS-Nummer |
651312-62-8 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3-[2-(methylaminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3 |
InChI-Schlüssel |
KUGOVDMEUQXLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCCCC1C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


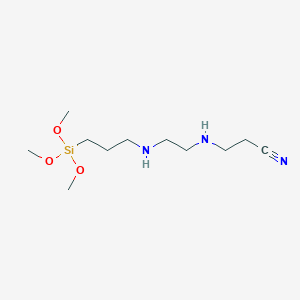

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
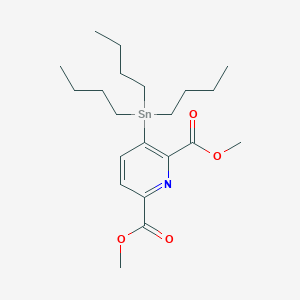
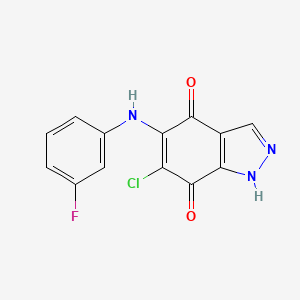
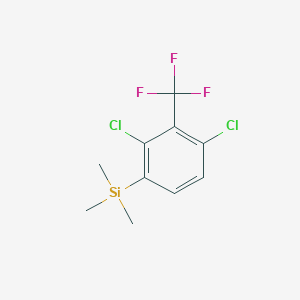
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
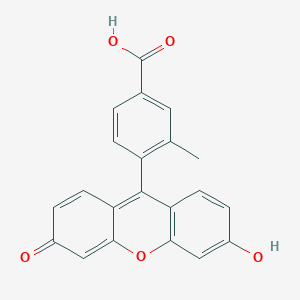
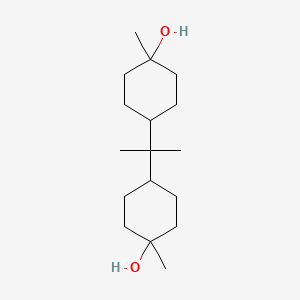
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
